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Compound of Interest

Compound Name: WH-4-023

Cat. No.: B15544187 Get Quote

For Researchers, Scientists, and Drug Development Professionals

WH-4-023 is a potent and selective dual inhibitor of Lymphocyte-specific protein tyrosine

kinase (Lck) and Proto-oncogene tyrosine-protein kinase Src, with additional activity against

Salt-Inducible Kinases (SIKs). This guide provides a comprehensive comparison of WH-4-023's

efficacy in various preclinical models alongside other established inhibitors of these kinase

families. The data presented is intended to support researchers in evaluating its potential for

further investigation and development.

In Vitro Efficacy: A Potent Kinase Inhibitor
WH-4-023 demonstrates high potency against its primary targets, Lck and Src, with IC50

values in the low nanomolar range.[1][2][3] It also effectively inhibits SIK family members, albeit

with slightly lower potency.[1][2] This multi-targeted profile suggests its potential utility in both

immunology and oncology.
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Compound Target Kinase IC50 (nM) Selectivity Notes

WH-4-023 Lck 2

>300-fold selective

over p38α and KDR.

[1][2]

Src 6

SIK1 10

SIK2 22

SIK3 60

Saracatinib

(AZD0530)
c-Src 2.7

Also inhibits Lck, c-

YES, Lyn, Fyn, Fgr,

and Blk (IC50s 4-11

nM).[4][5]

Dasatinib Src <1
Broad-range tyrosine

kinase inhibitor.

Bosutinib Src 1.2 Also an Abl inhibitor.

BI-D1870 RSK1/2/3/4 10-30
Pan-RSK inhibitor.[6]

[7]

HG-9-91-01 SIK1 0.92
Highly selective SIK

inhibitor.[8][9]

SIK2 6.6

SIK3 9.6

In Vivo Efficacy: Anti-Inflammatory and Anti-Tumor
Potential
Preclinical in vivo studies have highlighted the anti-inflammatory and potential anti-tumor

activities of WH-4-023 and its comparator compounds.

Anti-Inflammatory Activity
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WH-4-023 has demonstrated significant efficacy in a murine model of collagen-induced arthritis

(CIA), a preclinical model for rheumatoid arthritis. Oral administration of WH-4-023 resulted in a

dose-dependent reduction in paw swelling.

Table 2: In Vivo Efficacy of WH-4-023 in a Murine Collagen-Induced Arthritis (CIA) Model

Compound Model Dosing Key Findings

WH-4-023 Murine CIA 3, 10, 30 mg/kg, p.o.

Dose-dependent

inhibition of paw

swelling.

BI-D1870 Murine EAE Not specified

Protected mice from

EAE by reducing TH1

and TH17 cell

infiltration into the

CNS.[10]

HG-9-91-01 Murine CUMS Intracerebral infusion

Induced significant

antidepressant-like

effects.[11]

Anti-Tumor Activity
While specific in vivo anti-cancer studies for WH-4-023 are not extensively published, its potent

inhibition of Src kinase suggests potential anti-tumor and anti-metastatic effects. The following

table summarizes the in vivo efficacy of well-characterized Src inhibitors in various cancer

models.

Table 3: In Vivo Efficacy of Src Inhibitors in Cancer Models
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Compound Model Dosing
Tumor Growth
Inhibition (TGI) /
Key Findings

Saracatinib

(AZD0530)

N87 human gastric

cancer xenograft
Not specified

Significant antitumor

activity alone;

enhanced efficacy in

combination with 5-

FU.[12]

Src3T3 allografts ≥6 mg/kg/day

Complete tumor

growth inhibition at 25

mg/kg/day in mice.[4]

Dasatinib B16.OVA melanoma Not specified
Significant decrease

in tumor growth.[13]

Patient-derived lung

cancer xenografts
30 mg/kg/day, p.o.

Significantly inhibited

tumor growth.

Bosutinib
Human pancreas

cancer xenografts
Not specified

TGI ranged from 32%

to 140% in 15 different

xenografts.[14]

Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental designs, the following

diagrams are provided.
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Caption: Lck/Src Signaling Pathway Inhibition by WH-4-023.
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Caption: SIK Signaling Pathway and the Effect of WH-4-023.
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Caption: General Experimental Workflow for In Vivo Xenograft Studies.

Experimental Protocols
In Vitro Kinase Inhibition Assay (Lck HTRF)
The inhibitory activity of WH-4-023 and comparator compounds against Lck is determined

using a Homogeneous Time-Resolved Fluorescence (HTRF) kinase assay. The assay

measures the ATP-dependent phosphorylation of a biotinylated substrate peptide.

Enzyme: Recombinant Lck kinase domain.

Substrate: Biotinylated peptide substrate (e.g., gastrin).

ATP Concentration: Typically near the Km for ATP.

Reaction Buffer: Contains HEPES, MgCl2, MnCl2, DTT, and BSA.
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Detection: Europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin

(SA-APC). The HTRF signal is read on a fluorescence plate reader.

Data Analysis: IC50 values are calculated from the concentration-response curves.[1]

In Vivo Murine Collagen-Induced Arthritis (CIA) Model
This model is used to evaluate the anti-inflammatory efficacy of compounds in a model that

mimics human rheumatoid arthritis.

Animals: DBA/1 mice are commonly used due to their susceptibility to CIA.

Induction: Mice are immunized with an emulsion of type II collagen and Complete Freund's

Adjuvant (CFA). A booster immunization is typically given 21 days later.

Treatment: Oral administration of WH-4-023 or vehicle control, typically starting before or at

the onset of clinical signs of arthritis.

Assessment: The severity of arthritis is scored based on paw swelling (measured by caliper)

and clinical signs of inflammation (erythema, edema). Histological analysis of the joints can

be performed at the end of the study to assess cartilage and bone erosion.

In Vivo Solid Tumor Xenograft Model
This model assesses the anti-tumor efficacy of compounds against human cancer cell lines

grown as tumors in immunocompromised mice.

Animals: Immunocompromised mice (e.g., nude or SCID mice).

Tumor Implantation: Human cancer cells (e.g., N87 gastric cancer, patient-derived

xenografts) are injected subcutaneously or orthotopically.

Treatment: Once tumors reach a palpable size, mice are randomized into treatment and

control groups. The compound is administered daily via a relevant route (e.g., oral gavage).

Assessment: Tumor volume is measured regularly with calipers. Animal body weight is

monitored as an indicator of toxicity. At the end of the study, tumors are excised and
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weighed. Tumor Growth Inhibition (TGI) is calculated. Further analysis can include

immunohistochemistry for proliferation and apoptosis markers.[12][14]

Conclusion
WH-4-023 is a potent dual inhibitor of Lck and Src with additional activity against SIKs. Its in

vitro and in vivo profiles demonstrate significant anti-inflammatory potential. While direct in vivo

anti-cancer efficacy data is limited, its strong inhibition of Src, a key driver of tumor progression

and metastasis, suggests that further investigation in relevant cancer models is warranted. This

guide provides a comparative framework to aid researchers in the strategic design of future

preclinical studies.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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